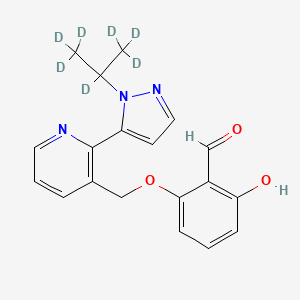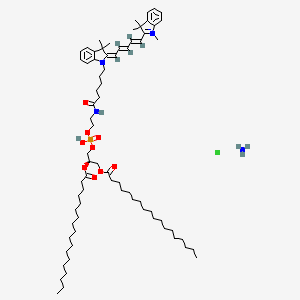
Cy5-DSPE (chloride ammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-DSPE (chloride ammonium) is a fluorescent phospholipid compound widely used in scientific research. It is known for its strong fluorescence properties, making it an excellent tool for imaging and labeling in various biological and medical applications . The compound has a molecular weight of 1266.20 and a chemical formula of C73H122ClN4O9P .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy5-DSPE (chloride ammonium) is synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-amino (DSPE-NH2) with Cy5 pre-activated with N-Hydroxysuccinimide (NHS) on the terminal carboxylic acid . The reaction typically occurs under mild conditions, ensuring the stability of the fluorescent dye and the phospholipid.
Industrial Production Methods
In industrial settings, the production of Cy5-DSPE (chloride ammonium) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-DSPE (chloride ammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS and DSPE-NH2, with reactions typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various derivatives of Cy5-DSPE, which can be used for different labeling and imaging applications .
Wissenschaftliche Forschungsanwendungen
Cy5-DSPE (chloride ammonium) has a wide range of applications in scientific research:
Wirkmechanismus
Cy5-DSPE (chloride ammonium) exerts its effects through its strong fluorescence properties. The compound integrates into lipid membranes due to its phospholipid component, allowing it to label and track cellular structures. The fluorescence is activated by specific wavelengths of light, enabling visualization and imaging of biological samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5.5-DSPE: Another fluorescent phospholipid with similar applications but different spectral properties.
Cy7.5-DSPE: Known for its near-infrared fluorescence, offering deeper tissue penetration for imaging.
Uniqueness
Cy5-DSPE (chloride ammonium) stands out due to its optimal balance of fluorescence intensity and stability, making it highly effective for a wide range of applications. Its ability to integrate seamlessly into lipid membranes enhances its utility in biological and medical research .
Eigenschaften
Molekularformel |
C73H122ClN4O9P |
|---|---|
Molekulargewicht |
1266.2 g/mol |
IUPAC-Name |
azane;[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;chloride |
InChI |
InChI=1S/C73H118N3O9P.ClH.H3N/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7;;/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81);1H;1H3/t62-;;/m1../s1 |
InChI-Schlüssel |
XYCAQTYTIBTLMO-SZJLYNDTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


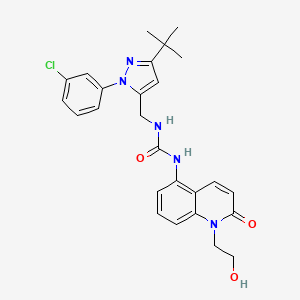
![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)

![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)

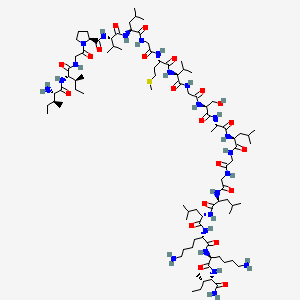
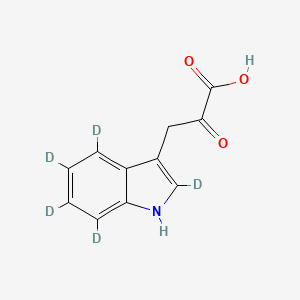
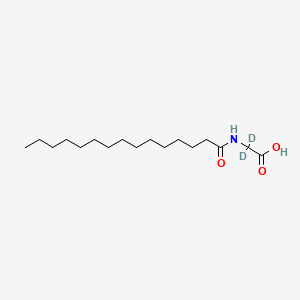
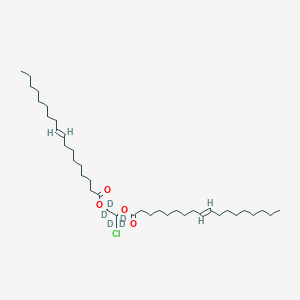
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
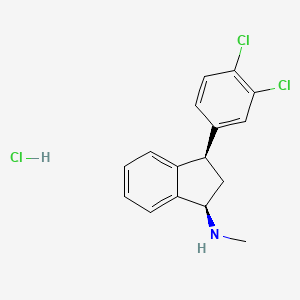
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
